3-Bromo-5-chloro-4-cyclopropylphenylboronic Acid Pinacol Ester

Catalog No.
S14216085
CAS No.
M.F
C15H19BBrClO2
M. Wt
357.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-5-chloro-4-cyclopropylphenylboronic Acid P...

Product Name

3-Bromo-5-chloro-4-cyclopropylphenylboronic Acid Pinacol Ester

IUPAC Name

2-(3-bromo-5-chloro-4-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Molecular Formula

C15H19BBrClO2

Molecular Weight

357.5 g/mol

InChI

InChI=1S/C15H19BBrClO2/c1-14(2)15(3,4)20-16(19-14)10-7-11(17)13(9-5-6-9)12(18)8-10/h7-9H,5-6H2,1-4H3

InChI Key

BWNZDYCGGWRNDP-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)Br)C3CC3)Cl

3-Bromo-5-chloro-4-cyclopropylphenylboronic Acid Pinacol Ester is a boronic acid derivative characterized by the presence of a bromine atom at the 3-position, a chlorine atom at the 5-position, and a cyclopropyl group attached to the phenyl ring at the 4-position. This compound is notable for its potential applications in organic synthesis and medicinal chemistry, particularly in the development of biologically active compounds.

The chemical reactivity of 3-Bromo-5-chloro-4-cyclopropylphenylboronic Acid Pinacol Ester primarily involves:

  • Suzuki-Miyaura Coupling: This compound can participate in cross-coupling reactions with various electrophiles, facilitating the formation of carbon-carbon bonds. The presence of both bromine and chlorine atoms makes it a suitable candidate for such reactions, allowing for the introduction of diverse substituents onto the aromatic ring.
  • Substitution Reactions: The bromine atom can be replaced by nucleophiles under appropriate conditions, enabling further functionalization of the compound.
  • Reduction Reactions: The boronic acid moiety can undergo reduction to yield corresponding alcohols or amines, depending on the reaction conditions used.

Research indicates that boronic acid derivatives exhibit various biological activities, including:

  • Anticancer Properties: Compounds similar to 3-Bromo-5-chloro-4-cyclopropylphenylboronic Acid Pinacol Ester have shown potential in inhibiting cancer cell proliferation through targeted interactions with specific proteins or pathways.
  • Antimicrobial Activity: Some studies suggest that related compounds possess antimicrobial properties against various bacterial strains, although specific data on this compound's activity may be limited.

The synthesis of 3-Bromo-5-chloro-4-cyclopropylphenylboronic Acid Pinacol Ester typically involves:

  • Preparation of Boronic Acid: Starting with 3-bromo-5-chloro-4-cyclopropylphenol, which can be reacted with pinacol in the presence of a suitable catalyst (often palladium-based) to form the pinacol ester.
  • Isolation and Purification: The crude product is purified using techniques such as flash chromatography or recrystallization to obtain pure 3-Bromo-5-chloro-4-cyclopropylphenylboronic Acid Pinacol Ester.

3-Bromo-5-chloro-4-cyclopropylphenylboronic Acid Pinacol Ester has several applications:

  • Organic Synthesis: It serves as a versatile building block in organic synthesis, particularly in the construction of complex molecular architectures via cross-coupling reactions.
  • Medicinal Chemistry: This compound may be utilized in drug discovery programs aimed at developing new therapeutic agents targeting various diseases, including cancer.

Studies on interaction profiles of boronic acids indicate that these compounds can bind to proteins and enzymes, influencing their activity. For instance:

  • Protein Binding: Boronic acids can form reversible covalent bonds with diols in proteins, potentially altering their function.
  • Enzyme Inhibition: Specific derivatives have been studied for their ability to inhibit enzymes involved in metabolic pathways, showcasing their potential as therapeutic agents.

Several compounds share structural similarities with 3-Bromo-5-chloro-4-cyclopropylphenylboronic Acid Pinacol Ester. Below is a comparison highlighting its uniqueness:

Compound NameUnique Features
4-Bromo-2-chlorophenylboronic AcidLacks cyclopropyl group; different substitution pattern.
3-Chloro-5-fluoro-4-cyclopropylphenylboronic AcidDifferent halogen substitution; potential different reactivity.
2-Bromo-5-chlorophenylboronic AcidDifferent position of bromine; potential for different biological activity.

3-Bromo-5-chloro-4-cyclopropylphenylboronic Acid Pinacol Ester stands out due to its specific halogen substitutions and cyclopropyl group, which may influence its reactivity and biological properties compared to these similar compounds.

Hydrogen Bond Acceptor Count

2

Exact Mass

356.03500 g/mol

Monoisotopic Mass

356.03500 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-10-2024

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